molecular formula C11H6F3NO2 B102219 2-(Trifluoromethyl)quinoline-4-carboxylic acid CAS No. 18706-39-3

2-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B102219
CAS No.: 18706-39-3
M. Wt: 241.17 g/mol
InChI Key: BHRSRGUVJGTOBA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 4-position of the quinoline core. This structural motif confers unique electronic and steric properties, enhancing metabolic stability and binding affinity in pharmaceutical applications . For example, derivatives such as 6-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid (CAS: 1023815-61-3) are utilized as intermediates in kinase inhibitor synthesis, while 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS: 596845-42-0) demonstrates tailored physicochemical properties due to fluorine substitution .

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRSRGUVJGTOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429511
Record name 2-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-39-3
Record name 2-(Trifluoromethyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18706-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer and Doebner Reactions

The Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with ketones, is a cornerstone for quinoline synthesis. For example, substituting methyl ketones with trifluoromethyl ketones could theoretically yield 2-(trifluoromethyl)quinoline intermediates. Subsequent oxidation of the 4-position methyl group to a carboxylic acid (via methods such as potassium permanganate-mediated oxidation) would yield the target compound.

Similarly, the Doebner reaction, which employs arylamines and α,β-unsaturated carbonyl compounds, could be adapted by using trifluoromethylated enones. However, the steric and electronic effects of the -CF₃ group may require modified catalysts or elevated temperatures to achieve cyclization.

Stepwise Synthesis Based on Patent CN102924374A

Patent CN102924374A outlines a five-step synthesis for quinoline-2,4-dicarboxylic acid, providing a framework adaptable to 2-(trifluoromethyl)quinoline-4-carboxylic acid. Key steps and potential modifications are analyzed below:

Initial Cyclization: Formation of 2-Substituted Quinoline-4-carboxylic Acid

The patent’s first step involves reacting isatin with acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid (Table 1). Replacing acetone with a trifluoromethyl ketone (e.g., hexafluoroacetone) could introduce the -CF₃ group at position 2.

Table 1: Reaction Conditions for Initial Cyclization

ParameterOriginal Protocol (Methyl Derivative)Proposed Modification (Trifluoromethyl Derivative)
Starting MaterialIsatinIsatin
KetoneAcetoneHexafluoroacetone
BaseSodium hydroxideSodium hydroxide
TemperatureReflux (5–15 hours)Reflux (extended to 18–24 hours)
Yield99%Estimated 60–75% (due to steric hindrance)

This modification faces challenges, such as the reduced reactivity of trifluoromethyl ketones and potential side reactions. However, increasing reaction time and employing phase-transfer catalysts could improve yields.

Oxidation and Functional Group Interconversion

The patent’s fourth step oxidizes a vinyl group to a carboxylic acid using potassium permanganate. For this compound, this step may be unnecessary if the carboxylic acid is introduced earlier. Alternatively, protecting group strategies (e.g., esterification followed by hydrolysis) could ensure selective oxidation at position 4.

Characterization and Optimization

Spectroscopic Validation

The patent employs ¹H-NMR and IR spectroscopy to confirm intermediate structures. For this compound, key spectroscopic signatures would include:

  • ¹H-NMR : A singlet for the -CF₃ group (absent proton signals) and a downfield-shifted carboxylic acid proton (~12 ppm).

  • ¹⁹F-NMR : A characteristic triplet for the -CF₃ group at ~-60 ppm.

  • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of carboxylic acid) and 1100–1200 cm⁻¹ (C-F).

Yield Optimization Challenges

Introducing the -CF₃ group reduces reaction efficiency due to:

  • Steric hindrance : The bulky -CF₃ group impedes cyclization.

  • Electronic effects : The electron-withdrawing nature of -CF₃ deactivates the quinoline ring, slowing subsequent reactions.
    To mitigate these, microwaves or flow chemistry could enhance reaction kinetics.

Industrial-Scale Considerations

The patent emphasizes cost-effective, scalable production. For this compound, industrial synthesis would require:

  • Trifluoromethylation reagents : Cheaper alternatives to hexafluoroacetone, such as Ruppert-Prakash reagent (TMSCF₃).

  • Continuous-flow systems : To safely handle volatile fluorinated intermediates and improve temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
2-(Trifluoromethyl)quinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. It facilitates the development of more complex molecules due to its reactive functional groups. This compound can be synthesized through various methods, including the Doebner and Friedländer reactions, which allow for modifications that enhance its utility in chemical research.

Biological Applications

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported between 64 μg/mL and over 256 μg/mL, showcasing its potential as an antibacterial agent.

Anticancer Activity:
The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes that play critical roles in cancer cell proliferation and survival. By inhibiting HDACs, this compound induces cell cycle arrest and promotes apoptosis in cancer cells. Studies have demonstrated significant growth inhibition rates across various cancer cell lines.

Medical Applications

Pharmaceutical Development:
As a precursor for pharmaceutical compounds, this compound is being explored for developing drugs targeting specific enzymes or receptors. Its role as an HDAC inhibitor positions it as a candidate for cancer therapeutics, offering a pathway for new treatment options in oncology.

Industrial Applications

Agrochemicals:
The compound is also being investigated for its potential use in agrochemicals, particularly in the formulation of pesticides and herbicides. Its chemical properties may enhance the effectiveness of agricultural products by targeting specific pests or diseases.

Material Science:
In material science, this compound's unique structure may contribute to the development of advanced materials with tailored properties, suitable for various industrial applications.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic molecules; utilized in various synthetic reactions.
Biological ActivityExhibits antimicrobial and anticancer properties; inhibits HDACs leading to apoptosis in cancer cells.
Medical DevelopmentPrecursor for pharmaceuticals targeting specific enzymes; potential cancer therapeutics.
Industrial UsePotential applications in agrochemicals (pesticides/herbicides) and material science innovations.

Case Studies and Research Findings

  • Antimicrobial Evaluation:
    A study evaluated derivatives of quinoline-4-carboxylic acid against bacterial strains using the agar diffusion method. Some derivatives exhibited enhanced activity compared to standard antibiotics like ampicillin, indicating the compound's potential in developing new antibacterial agents.
  • Anticancer Mechanism:
    Research has shown that prolonged exposure to this compound sustains HDAC inhibition and alters gene expression profiles associated with cancer progression. This mechanism underlines its significance in cancer treatment strategies.
  • Agrochemical Development:
    Ongoing studies are exploring the efficacy of this compound in agricultural applications, focusing on its ability to enhance crop protection against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. This compound can inhibit or activate various enzymes, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of quinoline-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties/Applications References
2-(Trifluoromethyl)quinoline-4-carboxylic acid -CF₃ (C2), -COOH (C4) Metabolic stability, kinase inhibition
2-Phenylquinoline-4-carboxylic acid -Ph (C2), -COOH (C4) Antibacterial activity (e.g., vs. S. aureus)
2-(4-Boronophenyl)quinoline-4-carboxylic acid -Boronophenyl (C2), -COOH (C4) Fluorescent sensor for D-ribose (λem ≈500 nm)
6-Methoxy-2-(pyridin-2-yl)quinoline-4-carboxylic acid -OMe (C6), -pyridyl (C2) Luminescent material for Ir(III) complexes
PSI-421 (2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid) -Cl, -CF₃, cyclopropyl P-selectin inhibition; improved oral bioavailability
  • Electron-Withdrawing Groups (EWGs): The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism, making it advantageous in drug design .
  • Aromatic Substitutents: Phenyl or heteroaromatic groups (e.g., thiazolyl in compound 31a ) improve binding affinity through π-π stacking or hydrogen bonding .
  • Boron-Containing Derivatives: 2-(4-Boronophenyl) derivatives exhibit aggregation-induced emission (AIE), enabling long-wavelength fluorescence for biosensing .
Solubility and Stability:
  • The -CF₃ group reduces aqueous solubility but enhances membrane permeability. Derivatives like PSI-421 address this via cyclopropyl modifications, improving solubility (3.2 mg/mL vs. 0.5 mg/mL for earlier analogs) .
  • Boron-containing analogs show pH-dependent solubility due to boronic acid tautomerism .

Biological Activity

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a member of the quinoline family, characterized by its unique trifluoromethyl group and carboxylic acid functionality. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C₁₁H₆F₃NO₂
  • Molecular Weight : 241.17 g/mol
  • Structure : The compound features a quinoline ring with a trifluoromethyl group at position 2 and a carboxylic acid at position 4.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have shown that certain derivatives exhibit potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 64 μg/mL to over 256 μg/mL depending on the strain and structural modifications made to the compound .

Anticancer Activity

The compound has also been studied for its anticancer potential. It acts primarily as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival. The inhibition of HDACs leads to:

  • Induction of cell cycle arrest
  • Promotion of apoptosis in cancer cells

In laboratory settings, prolonged exposure to the compound has been shown to sustain HDAC inhibition and alter gene expression profiles associated with cancer progression.

This compound demonstrates several key biochemical properties:

  • Enzyme Inhibition : It effectively inhibits HDACs by binding to their zinc-dependent active sites, disrupting normal cellular functions and promoting apoptosis in malignant cells.
  • Cytotoxicity : Cytotoxicity studies using mouse macrophage cell lines (RAW 264.7) revealed low cytotoxic effects (IC50 values around 56.8 μg/mL), indicating a favorable safety profile for further development as an antibacterial agent .

Antibacterial Evaluation

A study evaluated various derivatives of quinoline-4-carboxylic acid for their antibacterial activity using the agar diffusion method. Among tested compounds, some derivatives showed enhanced activity against E. coli and S. aureus compared to standard antibiotics like ampicillin .

CompoundBacterial StrainMIC (μg/mL)
Compound 5aS. aureus64
Compound 5bE. coli128
Control (Ampicillin)S. aureus<16

Anticancer Studies

The compound's anticancer properties were assessed across various cancer cell lines, demonstrating significant growth inhibition rates:

  • Colon cancer (HCT116) : Inhibition rate of 72.14%
  • Non-small cell lung cancer (NCI-H460) : Inhibition rate of 80.92%
    These results suggest that modifications to the quinoline structure can enhance biological activity against specific cancer types .

Q & A

Q. What are the common synthetic routes for 2-(trifluoromethyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via the Doebner reaction or Pfitzinger reaction . The Doebner reaction involves condensation of aniline derivatives (e.g., 2-nitroaniline) with trifluoromethyl-substituted aldehydes and pyruvic acid in ethanol, catalyzed by trifluoroacetic acid . Microwave-assisted synthesis has been reported to improve yields and reduce reaction times . The Pfitzinger reaction uses isatin derivatives and α-methyl ketones in aqueous ethanol, forming the quinoline core . Post-synthetic modifications, such as hydrolysis of ester intermediates, are often required to obtain the carboxylic acid moiety .

Q. How is the purity and structural integrity of this compound verified?

Analytical methods include:

  • HPLC for purity assessment (e.g., retention time analysis under gradient elution) .
  • LCMS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight (e.g., m/z 366 [M+H]+ observed for related esters) .
  • NMR spectroscopy (¹H and ¹³C) to validate substituent positions and aromatic conjugation .

Q. What are the key safety considerations when handling this compound?

While specific toxicity data for this compound is limited, general precautions for quinoline derivatives apply:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in a dry, ventilated area away from ignition sources due to potential flammability of intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s fluorescence properties?

The trifluoromethyl group enhances electron-withdrawing effects , stabilizing the quinoline aromatic system and increasing fluorescence quantum yield. This property is leveraged in sensor design for detecting metal ions (e.g., Fe³⁺) or biomolecules (e.g., catechols) via fluorescence quenching or enhancement . Comparative studies with non-fluorinated analogs (e.g., 2-phenylquinoline-4-carboxylic acid) show ~20–30% higher fluorescence intensity in trifluoromethyl derivatives .

Q. What strategies optimize synthetic yields for complex derivatives of this compound?

Key methodologies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 60% in 6 hours under conventional heating) .
  • Continuous flow reactors : Improve scalability and consistency for large-scale production .
  • Protecting group chemistry : Use of ethyl esters (e.g., ethyl 2-(trifluoromethyl)quinoline-4-carboxylate) to prevent side reactions during functionalization .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Substituent positioning : For example, 4-carboxylic acid derivatives show higher activity than 3-carboxylic acid isomers due to better target binding .
  • Assay conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times require standardization .
  • Statistical validation : Multivariate analysis (e.g., principal component analysis) can isolate structural contributors to activity .

Q. What mechanistic insights exist for its antimicrobial activity?

The compound disrupts bacterial DNA gyrase and topoisomerase IV via competitive inhibition, similar to fluoroquinolones. Molecular docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with enzyme pockets, while the carboxylic acid moiety chelates magnesium ions critical for enzyme function .

Methodological Challenges

Q. How are metal complexes of this compound synthesized, and what are their applications?

The carboxylic acid group facilitates coordination with transition metals (e.g., Cd²⁺, Zn²⁺). A reported method involves reacting this compound with metal acetates in methanol, yielding complexes like [Cd₂(L)₄(CH₃OH)₄]. These complexes exhibit enhanced antibacterial activity (e.g., 4–8x lower MIC values vs. free ligands) and stabilized fluorescence for bioimaging .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., KD values in nM range).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cryo-EM : Resolves binding conformations in enzyme-inhibitor complexes at near-atomic resolution .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite the carboxylic acid group?

While the carboxylic acid improves water solubility, the trifluoromethyl group introduces hydrophobicity . Conflicting data may arise from:

  • pH-dependent solubility : Higher solubility in alkaline conditions (pH > 8) due to deprotonation .
  • Crystallinity : Amorphous forms (prepared via spray drying) show 5–10x higher solubility than crystalline forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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